molecular formula C12H13N5O2S B2821005 N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide CAS No. 477890-47-4

N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide

Cat. No.: B2821005
CAS No.: 477890-47-4
M. Wt: 291.33
InChI Key: STDKJLMXYLSXDX-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenylhydrazine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[(4-chloro-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide
  • N-(4-methylphenyl)-2-[(4-methyl-1,2,3-oxadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide

Uniqueness

N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide is unique due to the presence of both the thiadiazole ring and the hydrazinecarboxamide group. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(4-methylthiadiazole-5-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-7-3-5-9(6-4-7)13-12(19)16-15-11(18)10-8(2)14-17-20-10/h3-6H,1-2H3,(H,15,18)(H2,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDKJLMXYLSXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331059
Record name 1-(4-methylphenyl)-3-[(4-methylthiadiazole-5-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477890-47-4
Record name 1-(4-methylphenyl)-3-[(4-methylthiadiazole-5-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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